[1,4'-Bipiperidine]-2,6-dione hydrochloride
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Overview
Description
[1,4’-Bipiperidine]-2,6-dione hydrochloride is a chemical compound that belongs to the class of bipiperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The hydrochloride form of [1,4’-Bipiperidine]-2,6-dione is often used to enhance the solubility and stability of the compound.
Mechanism of Action
Target of Action
[1,4’-Bipiperidine]-2,6-dione hydrochloride, also known as Biperiden, primarily targets the muscarinic acetylcholine receptors in the central and peripheral nervous systems . These receptors play a crucial role in transmitting signals in the nervous system. Biperiden is a muscarinic antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, at these receptors .
Mode of Action
Biperiden interacts with its targets by binding to the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . This inhibition results in a decrease in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity .
Biochemical Pathways
The primary biochemical pathway affected by Biperiden is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Biperiden disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This can have downstream effects on various bodily functions, including heart rate, digestion, and salivation .
Pharmacokinetics
Biperiden has a bioavailability of approximately 33% when taken orally . It is metabolized in the liver through hydroxylation, and the metabolites are excreted via the kidneys . The elimination half-life of Biperiden is between 18 to 24 hours . These properties impact the drug’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it stays in the body .
Result of Action
The molecular and cellular effects of Biperiden’s action include a reduction in the activity of the parasympathetic nervous system, leading to effects such as reduced salivation and sweating, and relief from muscle rigidity . At the cellular level, Biperiden’s antagonistic action on the muscarinic acetylcholine receptors leads to a decrease in the activity of these receptors, disrupting the normal signal transmission in the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biperiden. For instance, factors such as pH can affect the drug’s solubility and absorption . At pH 7, Biperiden appears almost entirely in one ionic form (a protonated tertiary amine group of the 1,4’-bipiperidine-1’-carbaldehyde), and as pH increases beyond 7, the neutral form is produced . Therefore, changes in the body’s pH can influence the drug’s absorption and, consequently, its efficacy . Furthermore, exposure to light and heat can affect the stability of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-2,6-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with suitable reagents to form the bipiperidine core, followed by the introduction of the dione functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidine]-2,6-dione hydrochloride often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and filtration, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-2,6-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.
Substitution: The bipiperidine core can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[1,4’-Bipiperidine]-2,6-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Irinotecan Hydrochloride: A similar compound used in cancer treatment.
Biperiden: Another bipiperidine derivative used in the treatment of neurological disorders.
Uniqueness
[1,4’-Bipiperidine]-2,6-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-2-1-3-10(14)12(9)8-4-6-11-7-5-8;/h8,11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWLEZRPAWODHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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